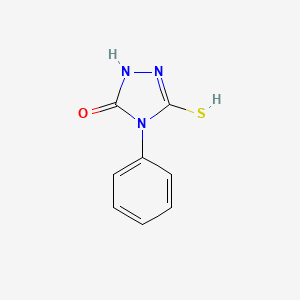

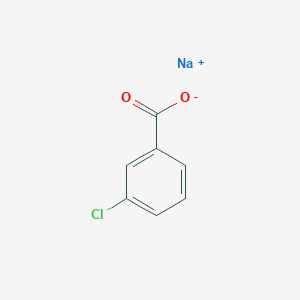

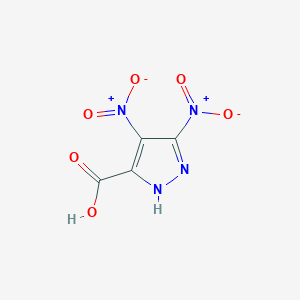

3,4-dinitro-1H-pyrazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-dinitro-1H-pyrazole-5-carboxylic acid is a compound identified in the PubChem database. It is a 117-nucleotide single-stranded DNA sequence designed to serve as a weighted probe for the target hsa-mir-30a-5p. This compound is used in various scientific applications, particularly in the field of molecular biology, where it plays a crucial role in recognizing and binding to specific target sequences .

準備方法

The preparation of 3,4-dinitro-1H-pyrazole-5-carboxylic acid involves the synthesis of a single-stranded DNA sequence. This process typically includes the following steps:

Synthesis of Nucleotides: The individual nucleotides are synthesized using standard phosphoramidite chemistry.

Assembly of the DNA Sequence: The nucleotides are sequentially added to a growing DNA chain using automated DNA synthesizers.

Purification: The synthesized DNA sequence is purified using high-performance liquid chromatography (HPLC) to remove any impurities.

Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

化学反応の分析

3,4-dinitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Hybridization: The compound hybridizes with its complementary target sequence, forming a double-stranded DNA structure.

Polymerization: DNA polymerase extends the DNA strand from the 3’ end of the target sequence, incorporating nucleotides complementary to the target.

科学的研究の応用

3,4-dinitro-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

Molecular Biology: It is used as a probe to detect specific DNA or RNA sequences in various molecular biology experiments.

Genetic Engineering: The compound is employed in genetic engineering to introduce specific mutations or modifications into target sequences.

Medical Research: This compound is used in medical research to study gene expression and regulation, particularly in the context of diseases such as cancer.

作用機序

The mechanism of action of 3,4-dinitro-1H-pyrazole-5-carboxylic acid involves its ability to specifically bind to the target hsa-mir-30a-5p sequence. This binding is facilitated by the complementary base pairing between the probe and the target sequence. Once bound, the probe can be extended by DNA polymerase, leading to the synthesis of a new DNA strand. This process allows for the quantitative conversion of the target signal into a measurable output, such as fluorescence intensity .

類似化合物との比較

3,4-dinitro-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

hsa-mir-30a-5p Probes: Other probes designed to target hsa-mir-30a-5p may have different sequences or modifications to enhance their binding affinity or stability.

DNA Probes: General DNA probes used in molecular biology for detecting specific sequences can vary in length, sequence, and modifications.

RNA Probes: RNA probes are similar to DNA probes but are designed to target RNA sequences.

特性

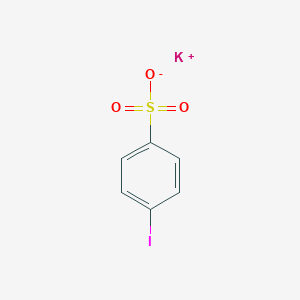

IUPAC Name |

3,4-dinitro-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4O6/c9-4(10)1-2(7(11)12)3(6-5-1)8(13)14/h(H,5,6)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCXFJISYFMZSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=C(NN=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide](/img/structure/B7766176.png)